molecular formula C8H4F5NO3 B2363615 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid CAS No. 2305255-54-1

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B2363615
CAS No.: 2305255-54-1
M. Wt: 257.116
InChI Key: QSHQUHJHYBPPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4F5NO3. It is known for its unique properties and diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and catalysis . The compound’s structure features a pyridine ring substituted with a pentafluoroethoxy group and a carboxylic acid group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with pentafluoroethanol in the presence of a base, followed by carboxylation. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products

    Oxidation Products: Pyridine N-oxides

    Reduction Products: Alcohols or aldehydes

    Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pentafluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
  • 5-(Difluoromethoxy)pyridine-2-carboxylic acid
  • 5-(Methoxy)pyridine-2-carboxylic acid

Comparison

Compared to its analogs, 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid exhibits enhanced reactivity and stability due to the presence of the pentafluoroethoxy group. This group increases the compound’s electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions. Additionally, the pentafluoroethoxy group imparts greater lipophilicity, which can enhance the compound’s bioavailability and efficacy in biological systems.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHQUHJHYBPPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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